N-(piperidin-3-ylmethyl)morpholine-4-carboxamide
Overview
Description
N-(piperidin-3-ylmethyl)morpholine-4-carboxamide is a biochemical compound with the molecular formula C11H21N3O2 and a molecular weight of 227.30 g/mol . This compound is used in various fields of scientific research, particularly in proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-ylmethyl)morpholine-4-carboxamide typically involves the reaction of piperidine derivatives with morpholine-4-carboxamide under specific conditions. The process may include steps such as hydrogenation, cyclization, and amination .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes and high-yield reactions to ensure the efficient production of the desired product. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, has been reported to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-ylmethyl)morpholine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-3-ylmethyl)morpholine-4-carboxylic acid, while reduction may produce this compound derivatives with different functional groups .
Scientific Research Applications
N-(piperidin-3-ylmethyl)morpholine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug design.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(piperidin-3-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(piperidin-3-ylmethyl)morpholine-4-carboxamide include other piperidine and morpholine derivatives, such as:
- N-(piperidin-4-ylmethyl)morpholine-4-carboxamide
- N-(piperidin-2-ylmethyl)morpholine-4-carboxamide
- N-(piperidin-3-ylmethyl)morpholine-3-carboxamide
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it valuable for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)morpholine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c15-11(14-4-6-16-7-5-14)13-9-10-2-1-3-12-8-10/h10,12H,1-9H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISPRHCALQPEKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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